5-Nitro-1,3-benzodioxole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWQAKNKGGOVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062558 | |

| Record name | 1,3-Benzodioxole, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,2-(Methylenedioxy)-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2620-44-2 | |

| Record name | 6-Nitro-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2620-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-1,3-benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-1,3-benzodioxole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxole, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-(methylenedioxy)-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Nitro-1,3-benzodioxole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8934AS6CY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Nitro-1,3-benzodioxole physical and chemical properties

An In-Depth Technical Guide to 5-Nitro-1,3-benzodioxole: Physicochemical Properties, Synthesis, and Analysis

Introduction

This compound, also known as 3,4-methylenedioxynitrobenzene, is an important organic compound featuring a benzodioxole core functionalized with a nitro group.[1][2] This structure imparts unique electronic properties, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[3][4] The presence of the electron-withdrawing nitro group on the aromatic ring significantly influences the molecule's reactivity and physicochemical characteristics. This guide provides a comprehensive overview of its properties, synthesis, and handling for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

The foundational structure of this compound consists of a benzene ring fused to a five-membered dioxole ring, with a nitro group substituted at the 5-position of the benzodioxole system.[5]

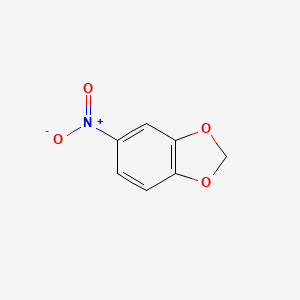

Caption: 2D Chemical Structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2620-44-2 | [2][6][7] |

| Molecular Formula | C₇H₅NO₄ | [2][7][8] |

| Molecular Weight | 167.12 g/mol | [1][6][9] |

| Synonyms | 1,2-(Methylenedioxy)-4-nitrobenzene, 3,4-Methylenedioxynitrobenzene, 5-Nitrobenzodioxole | [1][2][6] |

| InChIKey | SNWQAKNKGGOVMO-UHFFFAOYSA-N | [2][6][9] |

Physicochemical Properties

This compound is typically a yellow crystalline powder under standard conditions.[1] Its properties are largely dictated by the polar nitro group and the moderately polar benzodioxole ring system.

| Property | Value | Source |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 148-150 °C | [10] |

| Boiling Point | 613.35 K (340.2 °C) (Joback Method Prediction) | [6] |

| Solubility | Low solubility in water.[4] More soluble in organic solvents like ethanol and acetic acid.[10][11] | |

| logP (Octanol/Water Partition Coefficient) | 1.323 (Crippen Method) | [6] |

Synthesis and Reaction Chemistry

The primary route for synthesizing this compound is through the electrophilic nitration of 1,3-benzodioxole. The methylenedioxy group is an activating group, directing electrophilic substitution to the positions para to the oxygen atoms.

Core Synthesis Pathway: Electrophilic Nitration

The most common and efficient synthesis involves the direct nitration of 1,3-benzodioxole using a nitrating agent, typically a mixture of nitric acid and a supporting acid like acetic acid or sulfuric acid. The choice of acid and reaction conditions is critical to control the reaction rate and prevent over-nitration or side product formation. Acetic acid is often preferred as a solvent to moderate the reactivity of nitric acid.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nitration in Acetic Acid.[10]

This protocol is a reliable method for achieving a high yield of the desired product. The causality for using glacial acetic acid is its ability to serve as a solvent for both the starting material and the nitrating agent, while also moderating the reaction to prevent the formation of dinitro- products.

-

Preparation : In a 250 ml flask equipped with a stirrer, thermometer, and dropping funnel, place 12.2 g of 1,3-benzodioxole in 75 ml of glacial acetic acid.

-

Nitration : Cool the mixture and maintain the temperature between 15-25°C. Slowly add a solution of 9 ml of nitric acid (d=1.4) in 30 ml of glacial acetic acid dropwise.

-

Reaction : Stir the mixture at room temperature overnight. The product will precipitate out of the solution as crystals.

-

Isolation : Collect the precipitated crystals by filtration under suction.

-

Purification : Wash the collected crystals with water and then recrystallize from alcohol.

-

Yield : This process typically yields around 16.0 g (90.6% of theoretical yield) of this compound with a melting point of 148-150°C.[10]

Spectral Data Analysis

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

¹H NMR : The proton NMR spectrum shows characteristic signals for the aromatic protons and the methylene protons of the dioxole ring. A representative spectrum shows peaks at δ 6.27 (s, 2H, -OCH₂O-), 7.12 (d, 1H), 7.76 (d, 1H), and 7.91 (dd, 1H).[9]

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the nitro group and the benzodioxole structure. Key peaks include the asymmetric NO₂ stretch around 1609 cm⁻¹ and the symmetric NO₂ stretch around 1437 cm⁻¹.[12] The C-H out-of-plane deformations are observed between 1000 and 700 cm⁻¹.[12]

-

Mass Spectrometry : Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak corresponding to the molecular weight of the compound (m/z = 167).[1][2]

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[1][13]

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][13][14] | Wash hands thoroughly after handling. Use only in a well-ventilated area. Avoid breathing dust.[13][15] |

| Skin/Eye Irritation | May cause skin and eye irritation.[14] | Wear protective gloves, clothing, and eye/face protection.[13] |

| Stability | Stable under normal conditions.[13] | Avoid incompatible materials such as strong oxidizing agents and strong bases.[13][14] |

| Decomposition | Thermal decomposition can release irritating gases and vapors.[13] |

First Aid Measures

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[13][14]

-

Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[13]

-

Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[13]

-

Ingestion : Clean mouth with water and drink plenty of water afterward. Seek medical attention.[13]

Conclusion

This compound is a foundational building block in organic synthesis. Its well-defined physicochemical properties and straightforward synthesis make it an accessible intermediate for researchers. A thorough understanding of its reactivity, guided by the electronic effects of the nitro and methylenedioxy groups, is crucial for its effective use. Adherence to strict safety protocols is mandatory when handling this compound due to its hazardous nature. The data and protocols compiled in this guide offer a solid, authoritative basis for its application in research and development.

References

-

PrepChem. Synthesis of this compound. [Link]

-

LookChem. Cas 10161-75-8, 5-nitro-6-propyl-1,3-benzodioxole. [Link]

-

PubChem. 1,3-Benzodioxole, 5-nitro-. [Link]

-

PubChem. 5-(3-nitrophenyl)-2H-1,3-benzodioxole. [Link]

-

PrepChem. Synthesis of 2-methyl-5-nitro-1,3-benzodioxole. [Link]

-

NIST WebBook. 1,3-Benzodioxole, 5-nitro-. [Link]

-

Cheméo. 1,3-Benzodioxole, 5-nitro-. [Link]

-

NIST WebBook. 1,3-Benzodioxole, 5-nitro-. [Link]

-

LookChem. 1,3-Benzodioxole,5-nitro- MSDS CasNo.2620-44-2. [Link]

-

LookChem. Cas 52805-38-6, 1,3-Benzodioxole-5-carbonitrile, 6-nitro-. [Link]

-

Oriental Journal of Chemistry. Ftir, Ft-Raman and Dft Calculations of this compound. [Link]

-

Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]

-

Solubility of Things. 5-Propyl-1,3-benzodioxole. [Link]

-

NIST WebBook. 1,3-Benzodioxole, 5-nitro- IR Spectrum. [Link]

-

NIST WebBook. 1,3-Benzodioxole, 5-nitro-. [Link]

Sources

- 1. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]

- 3. Cas 10161-75-8,5-nitro-6-propyl-1,3-benzodioxole | lookchem [lookchem.com]

- 4. Cas 52805-38-6,1,3-Benzodioxole-5-carbonitrile, 6-nitro- | lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemeo.com [chemeo.com]

- 7. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]

- 8. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Ftir, Ft-Raman and Dft Calculations of this compound – Oriental Journal of Chemistry [orientjchem.org]

- 13. fishersci.com [fishersci.com]

- 14. 1,3-Benzodioxole,5-nitro- MSDS CasNo.2620-44-2 [m.lookchem.com]

- 15. fishersci.com [fishersci.com]

5-Nitro-1,3-benzodioxole CAS number 2620-44-2

An In-depth Technical Guide to 5-Nitro-1,3-benzodioxole (CAS No. 2620-44-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its synthesis, chemical characteristics, reactivity, and applications, grounded in established scientific principles and methodologies.

Introduction: The Structural and Chemical Significance

This compound, also known by synonyms such as 1,2-(Methylenedioxy)-4-nitrobenzene and 3,4-Methylenedioxynitrobenzene, is a yellow crystalline powder with the chemical formula C₇H₅NO₄.[1][2] Its structure is characterized by a benzodioxole core with a nitro group (-NO₂) substituted at the 5-position.[1]

This unique arrangement of functional groups imparts significant chemical versatility. The 1,3-benzodioxole moiety is a recognized pharmacophore present in a wide array of natural products and synthetic compounds with diverse biological activities.[3][4] The fused dioxole ring increases the electron density of the aromatic system, making it a versatile starting material for various chemical transformations.[4][5] The addition of the nitro group, a potent electron-withdrawing group, profoundly influences the molecule's reactivity, deactivating the ring towards further electrophilic substitution while activating it for potential nucleophilic aromatic substitution reactions.[3] More importantly, the nitro group serves as a versatile synthetic handle, readily reducible to an amino group, which opens pathways to a vast number of derivatives.[3][6]

Synthesis: Electrophilic Nitration of 1,3-Benzodioxole

The primary and most direct route to this compound is the electrophilic aromatic substitution (nitration) of the parent compound, 1,3-benzodioxole. The methylenedioxy group is an ortho-, para-directing activator. Due to steric hindrance at the ortho positions (4 and 7), the substitution predominantly occurs at the para-position (5).

Causality in Experimental Design

The choice of nitrating agent and reaction conditions is critical to achieving high yield and purity. A mixture of nitric acid in a solvent like glacial acetic acid or water is commonly employed. Acetic acid serves as a polar protic solvent that can moderate the reactivity of nitric acid. The temperature must be carefully controlled (e.g., 15-25°C or 60-65°C depending on the specific protocol) to prevent over-nitration and the formation of undesired byproducts.[7][8] The reaction is typically quenched by pouring the mixture into ice water, which precipitates the solid product due to its low solubility in aqueous media.[8]

Experimental Protocol: Nitration in Acetic Acid

This protocol is a self-validating system; the successful formation of a yellow precipitate upon quenching and a melting point measurement consistent with the literature value confirms the synthesis of the target compound.

Materials:

-

1,3-Benzodioxole

-

Glacial Acetic Acid

-

Nitric Acid (d=1.4)

-

Ice water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a stirrer and thermometer, dissolve 12.2 g of 1,3-benzodioxole in 75 ml of glacial acetic acid.[7]

-

Cool the mixture to 15-25°C.[7]

-

Slowly add a solution of 9 ml of nitric acid in 30 ml of glacial acetic acid dropwise, maintaining the temperature between 15-25°C.[7]

-

After the addition is complete, stir the mixture at room temperature overnight to ensure the reaction goes to completion.[7]

-

Pour the reaction mixture into a larger volume of ice water to precipitate the product.

-

Collect the precipitated yellow crystals by suction filtration and wash thoroughly with water to remove residual acid.[7]

-

Recrystallize the crude product from ethanol to yield pure this compound.[7] A typical yield is around 90%.[7]

Physicochemical and Spectroscopic Properties

The identity and purity of this compound are confirmed through its physical properties and spectroscopic data. It is a yellow crystalline solid.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2620-44-2 | [1][9] |

| Molecular Formula | C₇H₅NO₄ | [1][9] |

| Molecular Weight | 167.12 g/mol | [1][2] |

| Appearance | Yellow crystalline powder | [1][2] |

| Melting Point | 146–150 °C | [2][7] |

| Boiling Point | ~296-306 °C at 760 mmHg | [2][10] |

| Density | ~1.52 g/cm³ | [2] |

| Solubility | Soluble in acetone; sparingly soluble in water. | [2][11] |

| LogP | ~1.85 | [2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum provides clear diagnostic signals. A characteristic singlet for the two protons of the methylenedioxy group (O-CH₂-O) typically appears around δ 6.27 ppm. The aromatic protons appear as distinct signals in the downfield region (δ 7.1-8.0 ppm), with coupling patterns that confirm the 1,2,4-substitution pattern.[8]

-

IR Spectroscopy: The IR spectrum shows strong characteristic absorption bands for the nitro group (NO₂), typically an asymmetric stretch around 1609 cm⁻¹ and a symmetric stretch around 1430-1437 cm⁻¹.[12] The C-O-C stretching vibrations of the dioxole ring also give rise to distinct bands.[12]

-

Mass Spectrometry: Electron ionization mass spectrometry shows a molecular ion peak (M⁺) at m/z 167, corresponding to the molecular weight of the compound.[9][13]

Chemical Reactivity and Synthetic Utility

The true value of this compound in drug development lies in its predictable reactivity, which allows it to serve as a versatile scaffold.

Reduction of the Nitro Group

The most significant reaction is the reduction of the nitro group to an amine, yielding 5-amino-1,3-benzodioxole (also known as 3,4-methylenedioxyaniline). This transformation is a gateway to a vast array of derivatives.[3] This reduction can be achieved using various reagents, such as iron powder in the presence of an acid (e.g., HCl in ethanol), providing a robust and scalable method.[6][14] The resulting amine is a potent nucleophile and can be further functionalized to form amides, sulfonamides, or undergo diazotization, enabling a wide range of subsequent coupling reactions.[14]

Influence on the Aromatic Ring

The electron-withdrawing nitro group deactivates the aromatic ring, making further electrophilic substitution difficult. However, it activates the ring towards nucleophilic aromatic substitution (SNAr), particularly if a good leaving group like a halogen is present at an ortho or para position.[14] While the parent compound doesn't have such a leaving group, this principle is crucial for derivatives like 5-bromo-6-nitro-1,3-benzodioxole.[14]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a critical building block. Its derivatives are explored for a wide range of therapeutic applications.

-

Pharmaceuticals: The 1,3-benzodioxole scaffold is found in compounds investigated for anticancer, anti-inflammatory, and neuroprotective effects.[5][15] For example, derivatives have been designed as potent auxin receptor agonists to promote root growth, showcasing the moiety's role in creating biologically active molecules.[16]

-

Agrochemicals: The structure is also utilized in the synthesis of pesticides and herbicides.[2][17]

-

Anti-Infective Agents: Related nitro-substituted benzodioxoles have been investigated as broad-spectrum antimicrobials. They can act as tyrosine mimetics, inhibiting bacterial and fungal protein tyrosine phosphatases (PTPs), which are linked to pathogen virulence.[3] This presents a promising avenue for developing new drugs against resistant pathogens.[3]

Safety, Handling, and Toxicology

As a nitroaromatic compound, this compound requires careful handling. It is classified as harmful and an irritant.

GHS Hazard Classification

Safe Handling Protocol

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or OSHA's 29 CFR 1910.133.[18][19]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[18]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs. Handle in a well-ventilated area or a chemical fume hood.[18]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[18]

-

Avoid dust formation.[18]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and flame.[18]

-

Incompatible with strong oxidizing agents.[18]

Disposal:

-

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[18] It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.[18]

Conclusion

This compound (CAS 2620-44-2) is a cornerstone intermediate in modern organic synthesis. Its straightforward preparation, combined with the strategic placement of the versatile nitro group on the biologically significant benzodioxole scaffold, makes it an invaluable precursor for the development of novel pharmaceuticals, agrochemicals, and other high-value chemical entities. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for any scientist leveraging this compound in their research and development endeavors.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

-

LookChem. (n.d.). Cas 10161-75-8, 5-nitro-6-propyl-1,3-benzodioxole. Retrieved from LookChem. [Link]

-

PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

NIST. (n.d.). 1,3-Benzodioxole, 5-nitro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from NIST. [Link]

-

NIST. (n.d.). 1,3-Benzodioxole, 5-nitro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from NIST. [Link]

-

PrepChem. (n.d.). Synthesis of 2-methyl-5-nitro-1,3-benzodioxole. Retrieved from PrepChem.com. [Link]

-

Cheméo. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from Cheméo. [Link]

-

Solubility of Things. (n.d.). 1,3-benzodioxole. Retrieved from Solubility of Things. [Link]

-

Worldresearchersassociations.Com. (n.d.). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from Worldresearchersassociations.Com. [Link]

-

Oriental Journal of Chemistry. (n.d.). Ftir, Ft-Raman and Dft Calculations of this compound. Retrieved from Oriental Journal of Chemistry. [Link]

-

ChemSynthesis. (2025, May 20). This compound. Retrieved from ChemSynthesis. [Link]

-

US EPA. (n.d.). 1,3-Benzodioxole, 5-nitro- - Substance Details. Retrieved from US EPA Substance Registry Services. [Link]

-

GSRS. (n.d.). This compound. Retrieved from Global Substance Registration System. [Link]

-

NIST. (n.d.). 1,3-Benzodioxole, 5-nitro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from NIST. [Link]

-

ACS Publications. (2025, December 29). Synthesis of Uracil Containing Oxazolidinone Derivatives by Using Uracil-BX and NaHCO3 as a Solid Surrogate of CO2. Organic Letters. Retrieved from ACS Publications. [Link]

-

Frontiers. (2022, June 9). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Retrieved from Frontiers. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from Organic Chemistry Portal. [Link]

Sources

- 1. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lbaochemicals.com [lbaochemicals.com]

- 3. This compound|CAS 2620-44-2 [benchchem.com]

- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]

- 10. Cas 10161-75-8,5-nitro-6-propyl-1,3-benzodioxole | lookchem [lookchem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Ftir, Ft-Raman and Dft Calculations of this compound – Oriental Journal of Chemistry [orientjchem.org]

- 13. 1,2-(Methylenedioxy)-4-nitrobenzene(2620-44-2) 1H NMR spectrum [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. worldresearchersassociations.com [worldresearchersassociations.com]

- 16. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 17. nbinno.com [nbinno.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure and Spectral Data of 5-Nitro-1,3-benzodioxole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1,3-benzodioxole, a nitro-substituted derivative of 1,3-benzodioxole, is a significant compound in the landscape of synthetic chemistry and drug discovery. The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key pharmacophore present in a multitude of natural products and synthetically derived molecules, exhibiting a wide range of biological activities. The introduction of a nitro group to this scaffold at the 5-position dramatically influences its electronic properties and reactivity, making it a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the structural features and spectral data of this compound, offering insights for its identification, characterization, and utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid, typically appearing as yellow crystals.[1] Its core structure consists of a benzene ring fused to a five-membered dioxole ring, with a nitro group substituted at the 5-position of the benzodioxole system.

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₄ | [2][3] |

| Molecular Weight | 167.12 g/mol | [2][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 2620-44-2 | [2][3] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 148-150 °C | [4] |

The presence of the electron-withdrawing nitro group significantly impacts the electron density distribution of the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct nitration of 1,3-benzodioxole. The electron-rich nature of the benzodioxole ring system makes it highly susceptible to electrophilic aromatic substitution.

Experimental Protocol: Nitration of 1,3-Benzodioxole

This protocol is adapted from a well-established synthetic procedure.[4]

Materials:

-

1,3-Benzodioxole (12.2 g)

-

Glacial Acetic Acid (105 mL)

-

Nitric Acid (d=1.4, 9 mL)

-

250 mL sulfonation flask with stirrer, thermometer, and dropping funnel

-

Ice bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a 250 mL sulfonation flask, dissolve 12.2 g of 1,3-benzodioxole in 75 mL of glacial acetic acid.

-

In a separate beaker, carefully prepare the nitrating mixture by adding 9 mL of nitric acid (d=1.4) to 30 mL of glacial acetic acid.

-

Cool the solution of 1,3-benzodioxole to 15-25 °C using an ice bath.

-

Slowly add the nitrating mixture dropwise to the stirred 1,3-benzodioxole solution, maintaining the temperature between 15-25 °C.

-

After the addition is complete, stir the reaction mixture at room temperature overnight.

-

Collect the precipitated crystals by suction filtration and wash them with water.

-

Recrystallize the crude product from ethanol to yield pure this compound.

This procedure typically results in a high yield of the desired product.[4]

Caption: Synthetic pathway for this compound.

Spectral Data and Interpretation

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides key information about its functional groups. A detailed vibrational analysis has been reported, correlating experimental data with theoretical calculations.[5]

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference |

| 1609 | Asymmetric NO₂ stretch (υasNO₂) | Nitro | [5] |

| 1437 | Symmetric NO₂ stretch (υsNO₂) | Nitro | [5] |

| 1489 | CH₂ scissoring | Methylene | [5] |

| 1200-1280 (predicted) | CH₂ twisting | Methylene | [5] |

| 1150-1250 (predicted) | Asymmetric C-O-C stretch | Dioxole Ring | [5] |

| 1000-1050 (predicted) | Symmetric C-O-C stretch | Dioxole Ring | [5] |

| 872, 810, 719 | C-H out-of-plane bending (γCH) | Aromatic Ring | [5] |

The most characteristic absorptions are the strong asymmetric and symmetric stretches of the nitro group, which are definitive indicators of its presence in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the aromatic and methylene protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.890 | d | 1H | H-4 | [6] |

| 7.658 | dd | 1H | H-6 | [6] |

| 6.871 | d | 1H | H-7 | [6] |

| 6.150 | s | 2H | -O-CH₂-O- | [6] |

The downfield shifts of the aromatic protons are a consequence of the electron-withdrawing effect of the nitro group. The singlet for the methylene protons confirms the integrity of the dioxole ring.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | C-5 (attached to NO₂) |

| ~148-152 | C-3a, C-7a (ipso-carbons of the dioxole ring) |

| ~120-125 | C-6 |

| ~110-115 | C-4 |

| ~105-110 | C-7 |

| ~102 | -O-CH₂-O- |

A definitive assignment would require experimental data and could be aided by techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. The NIST Mass Spectrometry Data Center provides a reference spectrum.[2]

Key Fragments:

-

m/z 167 (M⁺·): The molecular ion peak, confirming the molecular weight of the compound.[1]

-

m/z 121: A significant fragment, likely corresponding to the loss of a nitro group (NO₂; 46 Da).[1]

-

m/z 65: Another prominent fragment, the identity of which would require further analysis but is a common fragment in the mass spectra of benzene derivatives.[1]

The fragmentation of nitroaromatic compounds often involves the loss of NO₂ and/or NO, followed by rearrangements of the resulting ions.

Caption: Proposed fragmentation pathway of this compound.

Safety and Handling

This compound is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined structure that can be readily characterized by a suite of spectroscopic techniques. This guide has provided a detailed overview of its synthesis, structural properties, and spectral data, offering a foundational understanding for researchers in organic synthesis and medicinal chemistry. The characteristic IR absorptions of the nitro group, the distinct proton signals in the ¹H NMR spectrum, and the molecular ion peak in the mass spectrum serve as reliable identifiers for this compound. Further investigation into its ¹³C NMR spectrum would provide a more complete spectral profile.

References

-

PubChem. 1,3-Benzodioxole, 5-nitro-. National Center for Biotechnology Information. [Link]

-

NIST. 1,3-Benzodioxole, 5-nitro-. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

NIST. 1,3-Benzodioxole, 5-nitro-. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Surakanti, N. M., et al. Ftir, Ft-Raman and Dft Calculations of this compound. Rasayan J. Chem.

-

PrepChem. Synthesis of this compound. [Link]

Sources

- 1. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]

- 3. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]

- 4. prepchem.com [prepchem.com]

- 5. Ftir, Ft-Raman and Dft Calculations of this compound – Oriental Journal of Chemistry [orientjchem.org]

- 6. 1,2-(Methylenedioxy)-4-nitrobenzene(2620-44-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-Nitro-1,3-benzodioxole from 1,3-benzodioxole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-nitro-1,3-benzodioxole, a key intermediate in the development of various pharmaceutical agents. The synthesis, achieved through the electrophilic nitration of 1,3-benzodioxole, is detailed from both a theoretical and practical standpoint. This document offers an in-depth analysis of the reaction mechanism, including the factors governing its regioselectivity. Furthermore, a detailed, field-proven experimental protocol is presented, covering the synthesis, purification, and characterization of the final product. Safety considerations inherent to nitration reactions are also thoroughly addressed. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reliable method for the preparation of this important chemical building block.

Introduction: The Significance of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a prominent structural feature in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] This heterocyclic system serves as a versatile pharmacophore, and its derivatives have been extensively investigated for applications ranging from insecticide synergists to potential therapeutics.[2] In medicinal chemistry, the 1,3-benzodioxole ring is a valuable scaffold for the design of novel drug candidates.[1][2]

The introduction of a nitro group onto the 1,3-benzodioxole core at the 5-position yields this compound, a critical intermediate for further synthetic transformations. The electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring, making it amenable to a variety of subsequent reactions.[1] This positions this compound as a valuable precursor in the synthesis of more complex molecules with potential therapeutic applications, including anti-infective and anti-tumor agents.[1][2]

The Chemistry of Synthesis: An Electrophilic Aromatic Substitution Reaction

The synthesis of this compound from 1,3-benzodioxole is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] This class of reactions is fundamental to aromatic chemistry and involves the substitution of an atom, typically hydrogen, on an aromatic ring with an electrophile.

Generation of the Electrophile: The Nitronium Ion

The nitrating agent in this synthesis is the highly electrophilic nitronium ion (NO₂⁺). This species is typically generated in situ from concentrated nitric acid, often with the aid of a stronger acid catalyst like sulfuric acid.[4] In the context of the protocol detailed in this guide, which utilizes nitric acid in glacial acetic acid, the acetic acid can facilitate the formation of the nitronium ion.[5]

The Reaction Mechanism and Regioselectivity

The EAS mechanism for the nitration of 1,3-benzodioxole proceeds in two main steps:

-

Electrophilic Attack: The electron-rich π system of the 1,3-benzodioxole ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][6]

-

Rearomatization: A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from the carbon atom bearing the newly attached nitro group. This restores the aromaticity of the ring, yielding the final product, this compound.[3]

The regioselectivity of this reaction, that is, the preferential substitution at the 5-position, is governed by the electronic effects of the methylenedioxy group. The two oxygen atoms of the methylenedioxy group are powerful electron-donating groups through resonance. This electron donation increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The increased electron density is most pronounced at the positions ortho and para to the ether-like linkages. In the case of 1,3-benzodioxole, the positions equivalent to the 5-position are para to one oxygen and ortho to the other, making them the most electronically enriched and, therefore, the most reactive sites for electrophilic substitution.

Caption: A simplified overview of the electrophilic aromatic substitution mechanism.

To further illustrate the regioselectivity, consider the resonance structures of the sigma complex formed upon attack at the 5-position versus the 4-position. Attack at the 5-position allows for a resonance structure where the positive charge is delocalized onto one of the oxygen atoms of the methylenedioxy group, which is a particularly stable arrangement. Attack at the 4-position does not allow for this level of stabilization.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a robust and high-yielding procedure for the synthesis of this compound.[7]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Benzodioxole | 122.12 | 12.2 g | 0.1 |

| Glacial Acetic Acid | 60.05 | 105 mL | - |

| Nitric Acid (d=1.4 g/mL) | 63.01 | 9 mL | ~0.2 |

| Ethanol (for recrystallization) | 46.07 | As needed | - |

| Distilled Water | 18.02 | As needed | - |

Equipment

-

250 mL three-necked round-bottom flask or sulfonation flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

-

Standard laboratory glassware

Synthesis Procedure

-

Setup: In a well-ventilated fume hood, equip a 250 mL three-necked flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice bath.

-

Dissolution of Starting Material: Add 12.2 g of 1,3-benzodioxole to 75 mL of glacial acetic acid in the flask. Stir the mixture until the 1,3-benzodioxole is completely dissolved.[7]

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 9 mL of concentrated nitric acid to 30 mL of glacial acetic acid. Allow this mixture to cool to room temperature.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred solution of 1,3-benzodioxole. The addition should take approximately 30-45 minutes. It is crucial to maintain the internal reaction temperature between 15-25°C using the ice bath.[7]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. A precipitate of the product should form.[7]

-

Isolation of the Crude Product: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[7]

-

Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to pH paper. This step is critical to remove any residual acid.[7]

Caption: A flowchart illustrating the experimental workflow for the synthesis.

Purification

The crude this compound can be purified by recrystallization from ethanol.[7]

-

Transfer the crude product to a suitably sized Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to induce maximum crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

A typical yield for this reaction is approximately 90%.[7] The melting point of the purified product is in the range of 148-150°C.[7]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₄ | [8][9] |

| Molecular Weight | 167.12 g/mol | [8][9] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 148-150 °C | [7] |

Spectroscopic Data

| Technique | Key Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.89 (d), 7.66 (s), 6.87 (d), 6.15 (s, 2H)[10] |

| ¹³C NMR | Expected signals for 5 aromatic carbons and 1 methylene carbon. |

| IR (KBr) | ν (cm⁻¹): ~1609 (asymmetric NO₂ stretch), ~1437 (symmetric NO₂ stretch), ~1489, ~1378, ~1200-1280 (CH₂ vibrations)[11] |

| Mass Spec (EI) | m/z: 167 (M⁺), 121, 65[12] |

Safety and Hazard Management

Nitration reactions are inherently energetic and require strict adherence to safety protocols.[13]

-

Corrosive Reagents: Concentrated nitric acid and glacial acetic acid are highly corrosive and can cause severe burns upon contact with skin or eyes.[12][13] All manipulations should be carried out in a certified chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat, must be worn at all times.[12][13]

-

Exothermic Reaction: The nitration reaction is exothermic.[11] Proper temperature control is essential to prevent the reaction from becoming uncontrollable, which could lead to the formation of undesired byproducts or a runaway reaction.

-

Waste Disposal: Acidic waste should be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal, in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound via the electrophilic nitration of 1,3-benzodioxole is a well-established and efficient method for producing this valuable synthetic intermediate. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, researchers can reliably and safely prepare this compound in high yield and purity. The accessibility of this compound facilitates further exploration of the chemical space around the 1,3-benzodioxole scaffold, paving the way for the discovery of new and innovative therapeutic agents.

References

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]

- Srinivasan, S., et al. (n.d.). Ftir, Ft-Raman and Dft Calculations of this compound.

-

LibreTexts. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxole, 5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectrum of 1,3-Benzodioxole, 5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Benzodioxole, 5-nitro-. PubChem Compound Summary for CID 75798. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). 1,3-Benzodioxole, 5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectrum of 1,3-Benzodioxole, 5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). IR Spectrum of 1,3-Benzodioxole, 5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

Wang, Y., et al. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 26(13), 3982. [Link]

Sources

- 1. This compound|CAS 2620-44-2 [benchchem.com]

- 2. worldresearchersassociations.com [worldresearchersassociations.com]

- 3. benchchem.com [benchchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. LabXchange [labxchange.org]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. prepchem.com [prepchem.com]

- 8. mzCloud – 5 2 Nitroprop 1 enyl 1 3 benzodioxole [mzcloud.org]

- 9. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]

- 10. 1,2-(Methylenedioxy)-4-nitrobenzene(2620-44-2) 1H NMR [m.chemicalbook.com]

- 11. Ftir, Ft-Raman and Dft Calculations of this compound – Oriental Journal of Chemistry [orientjchem.org]

- 12. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Understanding Mechanism Of Electrophilic Substitution In Benzene [unacademy.com]

Biological activity of 5-Nitro-1,3-benzodioxole

An In-depth Technical Guide to the Biological Activity of 5-Nitro-1,3-benzodioxole

Foreword

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a vast array of biological activities.[1] The introduction of a nitro group at the 5-position creates this compound, a molecule that is less a direct biological effector and more a pivotal synthetic intermediate. The potent electron-withdrawing nature of the nitro moiety not only modifies the electronic properties of the benzodioxole ring but also serves as a versatile chemical handle for extensive synthetic transformations.[1][2] This guide provides a technical exploration of the biological significance of this compound, focusing on its role as a precursor to potent antimicrobial and anticancer agents. We will dissect the mechanisms of action of its key derivatives, provide validated experimental protocols for their evaluation, and discuss the associated toxicological considerations, offering a comprehensive resource for researchers in drug discovery and development.

Physicochemical Profile and Synthesis

This compound is a yellow crystalline powder that serves as a foundational building block in organic synthesis.[2][3] Its core structure, 1,3-benzodioxole, is an electron-rich heterocyclic system, making it highly reactive toward electrophilic substitution.[2]

| Property | Value | Reference(s) |

| CAS Number | 2620-44-2 | [2][3] |

| Molecular Formula | C₇H₅NO₄ | [3][4] |

| Molecular Weight | 167.12 g/mol | [2][3] |

| Appearance | Yellow crystalline powder | [2][3] |

| InChI Key | SNWQAKNKGGOVMO-UHFFFAOYSA-N | [2][5] |

| Synonyms | 1,2-(Methylenedioxy)-4-nitrobenzene; 3,4-Methylenedioxynitrobenzene | [4][6] |

Optimized Synthesis Protocol: Regioselective Nitration

The most direct route to this compound is the electrophilic nitration of 1,3-benzodioxole. The success of this synthesis depends on precise control over reaction conditions to favor the formation of the desired 5-nitro isomer over other potential products.[2]

Workflow for the Synthesis of this compound

Caption: Synthesis workflow via electrophilic nitration.

Detailed Methodology: [7]

-

Preparation: Place 12.2 g of 1,3-benzodioxole into 75 mL of glacial acetic acid in a 250 mL sulfonation flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.

-

Nitration: While stirring, add a solution of 9 mL of nitric acid (d=1.4) in 30 mL of glacial acetic acid dropwise. Maintain the internal temperature of the reaction mixture between 15-25°C using an ice bath.

-

Causality Insight: The methylenedioxy group is an ortho-para director. Controlling the temperature prevents over-nitration and decomposition. Glacial acetic acid serves as a solvent that moderates the reactivity of nitric acid.

-

-

Reaction: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature overnight to allow the reaction to proceed to completion.

-

Isolation: Collect the precipitated yellow crystals by filtration under suction.

-

Purification: Wash the collected solid with water to remove residual acid and then recrystallize from alcohol to yield pure this compound. A typical yield is around 90%.[7]

-

Self-Validation: The purity of the final product should be confirmed by measuring its melting point (148-150°C) and through spectroscopic analysis (¹H NMR, ¹³C NMR).[7]

-

Biological Activity: A Gateway to Potent Derivatives

While this compound itself is not a primary therapeutic agent, its true value lies in its role as a versatile scaffold. The nitro group can be readily reduced to an amine, which can then be transformed into a wide variety of functional groups, or it can be used to activate the aromatic ring for further substitutions.[1][2] This versatility has been exploited to create derivatives with significant biological activities, most notably in the antimicrobial and anticancer fields.

Key Derivative Class: Broad-Spectrum Antimicrobials

A prominent class of derivatives derived from this compound are the nitropropenyl benzodioxoles (NPBDs). These compounds have demonstrated potent and broad-spectrum antimicrobial activity.[2][8] NPBD is recognized as one of the most broadly active of over 30 related derivatives studied.[8]

Mechanism of Action: Dual-Pronged Attack

The antimicrobial efficacy of NPBD stems from a dual mechanism targeting fundamental cellular processes in pathogens.

-

Tyrosine Mimicry and PTP Inhibition: NPBD acts as a tyrosine mimetic, enabling it to competitively inhibit bacterial and fungal protein tyrosine phosphatases (PTPs).[1][2] PTPs are crucial enzymes that regulate signaling pathways involved in pathogen virulence and survival.[2] By inhibiting PTPs, NPBD can disrupt critical virulence factors without relying on traditional antibiotic mechanisms, making it a promising candidate against drug-resistant strains.[1]

-

Redox-Thiol Oxidation: Nitroalkenyl benzene derivatives like NPBD are effective thiol oxidants.[8] They can target the thiolate group in the active sites of essential cysteine-based enzymes and redox-active molecules (e.g., glutathione). This leads to enzyme inhibition and oxidative stress, ultimately disrupting microbial growth and metabolism.[8][9]

Caption: Dual antimicrobial mechanism of NPBD derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound.

-

Preparation: Prepare a stock solution of the test compound (e.g., NPBD) in dimethyl sulfoxide (DMSO). Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of desired concentrations. Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls (Self-Validation):

-

Positive Control: Wells with broth and inoculum only (to confirm microbial growth).

-

Negative Control: Wells with sterile broth only (to confirm sterility).

-

Solvent Control: Wells with broth, inoculum, and the highest concentration of DMSO used (to rule out solvent toxicity).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Key Derivative Class: Anticancer Agents

The 1,3-benzodioxole scaffold is a recurring motif in compounds designed for anticancer activity.[10][11] Derivatives have been shown to inhibit tumor growth through mechanisms including the induction of oxidative stress and apoptosis.[10][12]

Mechanism of Action: Pro-Apoptotic and Anti-Proliferative Effects

One successful strategy involves conjugating 1,3-benzodioxole derivatives with other cytotoxic agents, such as arsenicals. These conjugates exhibit enhanced anti-proliferative properties by:[10]

-

Inhibiting the Thioredoxin System: This disruption of the cancer cell's antioxidant defense leads to a buildup of reactive oxygen species (ROS).

-

Inducing Oxidative Stress: The increase in intracellular ROS damages cellular components.

-

Promoting Apoptosis: The cumulative damage triggers programmed cell death (apoptosis), effectively eliminating tumor cells.[10]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized 1,3-benzodioxole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Causality Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Toxicological Profile and Safety

A comprehensive toxicological investigation of this compound has not been completed.[13] However, available data indicates it is harmful if swallowed, inhaled, or in contact with skin, and it is classified as an irritant.[3]

From a mechanistic standpoint, the nitroaromatic functional group is a well-known structural alert. It can be considered both a pharmacophore and a toxicophore.[14] The nitro group can undergo metabolic reduction within cells to form nitroso and hydroxylamine intermediates, which can trigger redox cycling and generate oxidative stress. This same redox activity that contributes to antimicrobial effects can also be toxic to human cells.[14] Furthermore, many nitroaromatic compounds are known to be mutagenic, making genotoxicity assessment a critical step in their development.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a standard, widely used assay to assess the mutagenic potential of a chemical compound.[15]

-

Strain Selection: Utilize several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535). These strains cannot synthesize histidine and will not grow on a histidine-deficient medium unless a reverse mutation (reversion) occurs.

-

Metabolic Activation (S9 Mix): Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat or hamster liver).

-

Causality Insight: The S9 mix contains cytochrome P450 enzymes and cofactors that can convert a pro-mutagen into its active mutagenic form, mimicking metabolic processes in the human body.[15]

-

-

Exposure: Mix the tester strains, the test compound at various concentrations, and either the S9 mix or a buffer in molten top agar.

-

Plating: Pour the mixture onto minimal glucose agar plates (histidine-deficient).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring and Analysis: Count the number of revertant colonies (his+) on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.

-

Self-Validation: Positive controls (known mutagens for each strain, with and without S9) must be run in parallel to ensure the assay is performing correctly.

-

Conclusion and Future Perspectives

This compound stands out not for its intrinsic biological activity, but for its proven potential as a foundational scaffold in medicinal chemistry. Its derivatives, particularly nitropropenyl benzodioxoles, have emerged as compelling antimicrobial candidates that operate through mechanisms distinct from conventional antibiotics, offering a potential strategy to combat antimicrobial resistance.[1][8] Similarly, the 1,3-benzodioxole core is a validated starting point for the development of novel anticancer agents.[10]

Future research should focus on two key areas. First, a thorough toxicological and pharmacokinetic profiling of lead derivatives is essential to bridge the gap between promising in vitro activity and clinical viability. Second, the synthetic versatility of the this compound intermediate should be further exploited to generate diverse libraries of new compounds. Exploring modifications to the side chain and substitutions at other positions on the aromatic ring could lead to the discovery of derivatives with improved potency, selectivity, and safety profiles for a range of therapeutic targets.

References

-

BenchChem. This compound | CAS 2620-44-2.

-

City Chemical LLC. 5-(2-Nitro-1-propenyl)-1,3-benzodioxole CAS 5438-41-5.

-

Fisher Scientific. SAFETY DATA SHEET: 1,3-Benzodioxole, 5-nitro-.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75798, 1,3-Benzodioxole, 5-nitro-.

-

PrepChem.com. Synthesis of this compound.

-

Hogg, S. I., et al. (2022). The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. National Center for Biotechnology Information.

-

de Melo, S. J., et al. (2000). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. PubMed.

-

Boc Sciences. (2023). Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives.

-

Shehata, M. A., et al. (1991). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). PubMed.

-

BenchChem. This compound.

-

Wang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science.

-

National Institute of Standards and Technology. 1,3-Benzodioxole, 5-nitro-. NIST Chemistry WebBook.

-

Le, T. N., et al. (2021). Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. ResearchGate.

-

De Gruyter. (2000). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.

-

ResearchGate. Antimicrobial candidates containing 1,3-benzodioxol system.

-

U.S. Environmental Protection Agency. 1,3-Benzodioxole, 5-nitro- - Substance Details.

-

Global Substance Registration System. This compound.

-

Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate.

-

Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed.

-

BenchChem. Synthesis routes of this compound.

-

ResearchGate. Some bioactive compounds containing a 1,3-benzodioxole moiety.

-

MDPI. (2022). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking.

-

Anders, M. W., et al. (1984). Mechanism of the Metabolism of 1,3-benzodioxoles to Carbon Monoxide. PubMed.

-

Cheméo. 1,3-Benzodioxole, 5-nitro-.

-

Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed.

-

Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, α-methyl-1,3-benzodioxole-5-propionaldehyde, CAS Registry Number 1205-17-0. Food and Chemical Toxicology.

-

Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, 1,3-Benzodioxole-5-propanol, α-methyl-, 5-acetate, CAS Registry Number 68844-96-2. Food and Chemical Toxicology.

-

Guo, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. ResearchGate.

Sources

- 1. This compound|CAS 2620-44-2 [benchchem.com]

- 2. This compound|CAS 2620-44-2 [benchchem.com]

- 3. 1,3-Benzodioxole, 5-nitro- | C7H5NO4 | CID 75798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. chemeo.com [chemeo.com]

- 7. prepchem.com [prepchem.com]

- 8. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 5-Nitro-1,3-benzodioxole: A Cornerstone Building Block in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 5-Nitro-1,3-benzodioxole (also known as 1,2-methylenedioxy-4-nitrobenzene), a pivotal building block in organic synthesis. We will dissect its synthesis, physicochemical properties, and core reactivity, with a focus on its strategic application in the development of complex molecular architectures, particularly within the pharmaceutical and medicinal chemistry landscapes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical versatility of this compound. We will move beyond simple procedural outlines to explain the mechanistic rationale behind key transformations, offering field-proven insights into its practical application.

Introduction: The Strategic Value of a Bifunctional Scaffold

This compound is a nitro-substituted derivative of the 1,3-benzodioxole core structure.[1] Its value in synthetic chemistry stems from the powerful combination of two distinct chemical features integrated into a single, stable scaffold:

-

The 1,3-Benzodioxole Core: This heterocyclic system is a well-established pharmacophore present in a vast number of natural products and synthetic compounds with diverse biological activities.[1][2] It provides a rigid, aromatic framework that is amenable to a wide range of synthetic modifications, making it an invaluable starting point for multi-step syntheses.[1][3]

-

The Nitro Group: Far from being a passive substituent, the nitro group is a potent electron-withdrawing group that profoundly influences the reactivity of the entire molecule.[1] It serves two primary functions:

-

Reactivity Modulation: It deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution, opening up synthetic pathways not readily accessible with the parent benzodioxole.[1][4]

-

A Versatile Synthetic Handle: The nitro group can be readily reduced to an amine, which is arguably one of the most versatile functional groups in organic synthesis, serving as a gateway to amides, sulfonamides, diazonium salts, and a plethora of other functionalities.

-

This dual-functionality makes this compound a highly strategic intermediate for constructing libraries of compounds in drug discovery programs, particularly in the search for novel anti-infective and anti-tumor agents.[1][5][6]

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[7] |

| Synonyms | 1,2-(Methylenedioxy)-4-nitrobenzene, 3,4-Methylenedioxynitrobenzene | NIST WebBook[8] |

| CAS Number | 2620-44-2 | PubChem[7] |

| Molecular Formula | C₇H₅NO₄ | NIST WebBook[8][9] |

| Molecular Weight | 167.12 g/mol | PubChem[7] |

| Appearance | Yellow crystalline powder | PubChem[7], LookChem[10] |

| Melting Point | 146 - 148 °C | LookChem[10] |

| Boiling Point | 613.35 K (calculated) | Cheméo[11] |

| Solubility | LogP (Octanol/Water): 1.323 | Cheméo[11] |

Spectroscopic Data

-

¹H NMR (in CDCl₃): The proton NMR spectrum shows characteristic signals for the aromatic and methylenedioxy protons.

-

δ 7.89 (d, 1H)

-

δ 7.66 (d, 1H)

-

δ 6.87 (d, 1H)

-

δ 6.15 (s, 2H, O-CH₂-O)[12]

-

-

Infrared (IR) Spectrum: The IR spectrum displays characteristic peaks corresponding to the nitro group (asymmetric and symmetric stretching) and the aromatic C-H and C=C bonds.[13]

-

Mass Spectrum (Electron Ionization): The mass spectrum shows the molecular ion peak corresponding to the compound's molecular weight.[8]

Synthesis: Regioselective Nitration of 1,3-Benzodioxole

The most direct and common synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of the parent 1,3-benzodioxole.[1]

Mechanistic Rationale and Regioselectivity

The reaction proceeds via the canonical three-step EAS mechanism: generation of the electrophile, nucleophilic attack by the aromatic ring, and rearomatization.[14][15]

-

Generation of the Electrophile: Nitric acid is protonated by a stronger acid (in this case, the glacial acetic acid solvent can facilitate this, though sulfuric acid is often used for more aggressive nitrations) to form the highly electrophilic nitronium ion (NO₂⁺).[14]

-

Electrophilic Attack: The 1,3-benzodioxole ring is an electron-rich system due to the electron-donating resonance effect of the two oxygen atoms. This makes it highly nucleophilic and reactive towards electrophiles.[1][14] The ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[14]

-

Regioselectivity: The methylenedioxy group is a powerful ortho-, para- director.[14][16] It donates electron density into the ring, preferentially stabilizing the sigma complexes formed from attack at the positions ortho and para to the oxygen atoms. In this symmetrical molecule, the two available positions for substitution are equivalent and are ortho to one oxygen and para to the other. Therefore, nitration occurs with high regioselectivity to yield the desired 5-nitro isomer.[1]

-

Rearomatization: A weak base (like water or the acetate ion) removes a proton from the carbon atom now bearing the nitro group, collapsing the sigma complex and restoring the aromaticity of the ring.[14][15]

Caption: Reduction of the nitro group opens a gateway to diverse functionalities.

Activation for Nucleophilic Attack: SₙAr Reactions

The strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient, activating it towards nucleophilic aromatic substitution (SₙAr). [4]This is a powerful strategy for introducing nucleophiles onto the aromatic core.

Mechanistic Rationale: The reaction proceeds via an addition-elimination mechanism. [17]1. Addition: A strong nucleophile attacks the carbon atom at a position ortho or para to the nitro group. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . [17]The negative charge of this complex is delocalized onto the oxygen atoms of the nitro group, providing significant stabilization. This stabilization is only possible when the nitro group is ortho or para to the site of attack. [4]2. Elimination: The aromaticity is restored by the departure of a leaving group from the same carbon that was attacked. For SₙAr to occur on this compound itself, a leaving group (like a halogen) would need to be present at the 4- or 6-position. The nitro group itself is generally not the leaving group.

This reaction is synthetically useful in derivatives, for example, in 5-bromo-6-nitro-1,3-benzodioxole, where the bromine can be displaced by a nucleophile under SₙAr conditions.

Caption: The addition-elimination pathway of Nucleophilic Aromatic Substitution.

Safety and Handling

This compound is a chemical that must be handled with appropriate care. The following information is summarized from safety data sheets. [10][18]

| Hazard Category | GHS Statement | Precaution |

|---|---|---|

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not eat, drink or smoke when using. Wash hands thoroughly after handling. [18] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Wear protective gloves and clothing. [18] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Avoid breathing dust. Use only outdoors or in a well-ventilated area. [18] |

| General Handling | Irritant | Avoid formation of dust and aerosols. Ensure adequate ventilation. [10] |

| Storage | | Keep container tightly closed in a dry and well-ventilated place. Store in a cool place. [10]|

Personal Protective Equipment (PPE): Always use chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound. For operations that may generate dust, a NIOSH-approved respirator is recommended. [10][19]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its bifunctional nature—a stable, biologically relevant core coupled with a highly versatile and reactivity-directing nitro group—provides a reliable and efficient entry point into complex molecular scaffolds. The ability to perform regioselective nitration, followed by the robust reduction of the nitro group to a primary amine, establishes a powerful two-step sequence that unlocks a vast potential for diversification. This makes this compound an indispensable building block for constructing libraries of novel compounds aimed at addressing challenges in drug discovery and materials science.

References

-

Synthesis of this compound. PrepChem.com. [Link]

-

Synthesis of 2-methyl-5-nitro-1,3-benzodioxole. PrepChem.com. [Link]

-